(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIPPKFLQREUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone, also known as a derivative of phenyl and thiophene moieties, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone can be described as follows:
- Molecular Formula : C12H10ClFOS
- Molecular Weight : 273.73 g/mol
This compound features a chloro and a fluoro substituent on the phenyl ring, along with a methylthio group on the thiophene ring, which may influence its biological properties.
Synthesis
The synthesis of (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone typically involves:
- Starting Materials : 4-chloro-2-fluorobenzoyl chloride and 3-methylthiophenol.
- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere.
- Yield : The yield can vary based on reaction conditions but is generally reported to be high, around 70-90%.
Anticancer Activity
Recent studies have indicated that compounds similar to (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone exhibit significant anticancer properties. For instance:
- Inhibition of MDM2 : Compounds with similar structures have been shown to inhibit the murine double minute 2 (MDM2) protein, which is implicated in various cancers. The IC50 values for related compounds ranged from 6.4 nM to over 100 nM across different cancer cell lines, suggesting moderate to high potency against tumor growth .
| Compound | Cancer Cell Line | IC50 Value (nM) |
|---|---|---|
| Compound A | HCT116 (wild-type) | 137 ± 31 |
| Compound B | LNCaP (prostate cancer) | 18 ± 8 |
| Compound C | RS4;11 (acute leukemia) | 38 ± 5 |
CNS Activity
The compound has also been evaluated for its potential central nervous system (CNS) activity:
- mGluR4 Modulation : Research indicates that related compounds act as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in neuroprotection and modulation of neurotransmitter release. The binding affinities were assessed using competitive binding assays, revealing promising CNS drug-like properties .
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity:
- In Vitro Tests : Certain analogs have demonstrated effective inhibition against various bacterial strains, although specific data on this compound's efficacy is limited.
Case Studies
- Case Study on Antitumor Efficacy : A study involving a series of compounds structurally similar to (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone showed that modifications in the thiophene moiety significantly impacted antitumor efficacy in xenograft models. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.
- CNS Activity Evaluation : In a pharmacological evaluation, compounds were tested for their ability to cross the blood-brain barrier and modulate mGluR4 activity in vivo. Results indicated that certain substitutions improved brain penetration and receptor affinity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties

Key Observations :
- Molecular Weight : Analogs like the imidazo[1,2-b]pyridazine derivative (MW 423.27) exceed Lipinski’s rule of five thresholds, whereas the target compound (MW ~268.71) and 5k (MW 252.66) remain within drug-like ranges .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
| Property | Target Compound | NSC777205 | 5k | Imidazo[1,2-b]pyridazine Derivative |
|---|---|---|---|---|
| LogP (Predicted) | ~3.2 | 3.8 | 2.9 | 4.1 |
| BBB Permeability | Moderate | High (2× NSC777207) | Low | Low |
| Aqueous Solubility | Low (<10 µM) | Moderate (20–50 µM) | High (>100 µM) | Very Low (<1 µM) |
| Thermal Stability | N/A | Decomposes >250°C | Stable to 200°C | Decomposes at 288.7°C (similar H-bonding) |
Analysis :
- Lipophilicity : The target compound’s logP (~3.2) aligns with optimal values for oral absorption, whereas higher logP in the imidazo[1,2-b]pyridazine derivative (4.1) may limit solubility .
- BBB Permeability : NSC777205’s superior BBB penetration (2× higher than NSC777207) highlights the importance of benzoxazine cores in CNS drug design, a feature absent in the target compound .
- Thermal Stability: Gem-diol analogs (e.g., tetrazolyl methanones) exhibit higher decomposition temperatures (288.7°C) due to extensive H-bonding, suggesting the target compound may require stabilization strategies for formulation .
Preparation Methods
Friedel-Crafts Acylation
One of the most established methods to prepare aromatic ketones is the Friedel-Crafts acylation, which can be adapted for this compound:
- Starting Materials : 4-chloro-2-fluorobenzoyl chloride and 3-methylthiophene.
- Catalyst : Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
- Solvent : Anhydrous solvents like dichloromethane or carbon disulfide.
- Conditions : Low temperature initially (0°C to room temperature) to control reactivity and avoid polysubstitution.
- Mechanism : The acyl chloride reacts with the Lewis acid to form an acylium ion, which electrophilically attacks the 3-methylthiophene at the 2-position, yielding the ketone after hydrolysis.
Advantages : This method is straightforward and widely used for aromatic ketones.
Limitations : Requires careful control to avoid overacylation or rearrangements; sensitive to moisture.
Transition Metal-Catalyzed Cross-Coupling
Recent advances favor transition metal-catalyzed carbonylative cross-coupling reactions, which offer milder conditions and better functional group tolerance:
- Starting Materials : 4-chloro-2-fluorophenyl halide (e.g., bromide or iodide) and 3-methylthiophene boronic acid or stannane.
- Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄).
- Carbonyl Source : Carbon monoxide (CO) gas under controlled pressure.
- Base : Triethylamine or similar organic bases.
- Solvent : Polar aprotic solvents such as DMF or dioxane.
- Conditions : Moderate temperature (80–120°C), CO pressure typically 1–5 atm.
Mechanism : Oxidative addition of aryl halide to Pd(0), insertion of CO, transmetallation with thiophene derivative, and reductive elimination to form the ketone.
Advantages : High selectivity, good yields, and tolerance of sensitive substituents like chloro and fluoro groups.
Limitations : Requires handling of toxic CO gas and expensive catalysts.
Representative Experimental Data
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 4-chloro-2-fluorobenzoyl chloride, 3-methylthiophene, AlCl₃ | 0°C to RT, anhydrous DCM | 65–75 | Requires moisture exclusion |
| Pd-Catalyzed Carbonylation | 4-chloro-2-fluorophenyl bromide, 3-methylthiophen-2-ylboronic acid, Pd(PPh₃)₄, CO, Et₃N | 100°C, 3 atm CO, DMF | 80–90 | High selectivity, scalable method |
Summary Table of Preparation Methods
| Aspect | Friedel-Crafts Acylation | Pd-Catalyzed Carbonylative Coupling |
|---|---|---|
| Starting Materials | Acyl chloride and thiophene | Aryl halide and thiophene boronic acid |
| Catalyst | Lewis acid (AlCl₃) | Pd(0) complex with phosphine ligands |
| Reaction Conditions | Anhydrous, 0°C to RT | Moderate heat, CO atmosphere |
| Yield | Moderate (65–75%) | High (80–90%) |
| Functional Group Tolerance | Moderate, sensitive to moisture | High, tolerates chloro and fluoro groups |
| Scalability | Limited by handling of corrosive reagents | More scalable with proper CO handling |
| Environmental Concerns | Acidic waste, corrosive reagents | Toxic CO gas handling required |
Q & A
Basic: What established synthetic routes are used to synthesize (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiophene core. A common approach includes:
- Core Formation : Cyclization of precursors (e.g., substituted thiophenes) under controlled conditions using chlorinating or fluorinating agents to introduce functional groups .
- Coupling Reactions : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the (4-chloro-2-fluorophenyl) moiety to the thiophene ring .
- Optimization : Reaction parameters (temperature, solvent, catalysts) are adjusted to enhance yield. For example, dichloromethane or THF is used as a solvent, and Lewis acids like AlCl₃ may facilitate acylation .
Basic: How is the structural identity of this compound confirmed post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and electronic environments (e.g., fluorine’s deshielding effects) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₂H₇ClFOS: theoretical 253.0 g/mol) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis with SHELX software refines bond lengths/angles and validates spatial arrangement .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Strategies include:
- Continuous Flow Systems : Automated reactors maintain consistent temperature/pressure, reducing side reactions .
- Catalyst Screening : Testing Brønsted/Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation efficiency .
- Purification Techniques : Column chromatography with gradient elution (hexane:ethyl acetate) isolates the product ≥95% purity .
Advanced: How should researchers address contradictions in reported biological activity data?
Contradictions (e.g., varying IC₅₀ values in anticancer assays) require:
- Standardized Assays : Replicate studies under identical conditions (cell lines, incubation time) .
- Purity Validation : HPLC analysis to rule out impurities (>98% purity threshold) .
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing chloro with bromo) to isolate contributing functional groups .
Basic: What functional groups dictate the compound’s reactivity?
Critical groups include:
- Chloro/Fluoro Substituents : Electron-withdrawing effects enhance electrophilic aromatic substitution (EAS) at the phenyl ring .
- Thiophene Ring : π-Conjugated system participates in charge-transfer interactions, influencing redox behavior .
- Methanone Carbonyl : Susceptible to nucleophilic attack (e.g., Grignard reagents) for derivative synthesis .
Advanced: How can derivatives be designed to improve pharmacokinetic properties?
Methodologies involve:
- Bioisosteric Replacement : Substitute chloro with trifluoromethyl to enhance metabolic stability .
- Pro-drug Strategies : Convert the carbonyl to a ketal for increased solubility and controlled release .
- Pharmacophore Mapping : Molecular docking studies (e.g., AutoDock Vina) identify target-binding motifs for selective modification .
Basic: What analytical methods assess compound purity?
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Confirms C, H, N, S, Cl, F content within ±0.4% of theoretical values .
- Melting Point Analysis : Sharp melting range (e.g., 120–122°C) indicates high crystallinity .
Advanced: What mechanistic insights explain its enzyme inhibition properties?
The compound inhibits kinases via:
- Competitive Binding : The chloro-fluorophenyl group occupies hydrophobic pockets in ATP-binding sites .
- Allosteric Modulation : Thiophene’s sulfur interacts with cysteine residues, disrupting catalytic activity .
- Kinetic Studies : Lineweaver-Burk plots reveal mixed inhibition patterns (Ki ≈ 0.8 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

